molecular formula C20H25NO4 B5608967 3,4,5-triethoxy-N-methyl-N-phenylbenzamide

3,4,5-triethoxy-N-methyl-N-phenylbenzamide

Cat. No.: B5608967
M. Wt: 343.4 g/mol
InChI Key: NGBGBENBFGOABB-UHFFFAOYSA-N
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Description

3,4,5-triethoxy-N-methyl-N-phenylbenzamide is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by the presence of three ethoxy groups attached to a benzene ring, along with a methyl and phenyl group attached to an amide functional group.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically relevant for drugs or bioactive compounds. Without specific information or research on this compound, it’s not possible to provide a mechanism of action .

Safety and Hazards

The safety and hazards of a compound depend on its reactivity and its potential effects on biological systems. Without specific information on “3,4,5-triethoxy-N-methyl-N-phenylbenzamide”, it’s not possible to provide this information .

Future Directions

Future research on this compound could involve synthesizing it and studying its properties and potential applications. This could include testing its bioactivity, studying its reactivity, and exploring its potential uses in various fields .

Preparation Methods

The synthesis of 3,4,5-triethoxy-N-methyl-N-phenylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4,5-triethoxybenzoic acid and N-methyl-N-phenylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a dehydrating agent like thionyl chloride to convert the carboxylic acid to an acid chloride.

    Amidation: The acid chloride is then reacted with N-methyl-N-phenylamine to form the desired amide product.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.

Chemical Reactions Analysis

3,4,5-triethoxy-N-methyl-N-phenylbenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy groups, where nucleophiles like halides or thiols replace the ethoxy groups, forming new derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

3,4,5-triethoxy-N-methyl-N-phenylbenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

3,4,5-triethoxy-N-methyl-N-phenylbenzamide can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds like 3,4,5-trimethoxy-N-methyl-N-phenylbenzamide and 3,4,5-triethoxy-N-methyl-N-tolylbenzamide share structural similarities but differ in their substituents.

    Uniqueness: The presence of ethoxy groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for research.

Properties

IUPAC Name

3,4,5-triethoxy-N-methyl-N-phenylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO4/c1-5-23-17-13-15(14-18(24-6-2)19(17)25-7-3)20(22)21(4)16-11-9-8-10-12-16/h8-14H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGBGBENBFGOABB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N(C)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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